molecular formula C12H14O3 B3029221 Isoeugenol acetate CAS No. 5912-87-8

Isoeugenol acetate

Cat. No.: B3029221
CAS No.: 5912-87-8
M. Wt: 206.24 g/mol
InChI Key: IUSBVFZKQJGVEP-SNAWJCMRSA-N
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Description

Isoeugenol acetate, also known as acetyl isoeugenol, is a naturally occurring compound found in essential oils of plants such as nutmeg, clove, and cinnamon. It is a derivative of isoeugenol, which is a phenylpropene, a type of phenylpropanoid. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industries. Additionally, it exhibits various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoeugenol acetate can be synthesized through the acetylation of isoeugenol. This reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{Isoeugenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of isoeugenol with acetic acid. This process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Isoeugenol acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can yield isoeugenol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Isoeugenol acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

    Biology: Its antimicrobial properties make it useful in studying microbial inhibition and as a potential preservative.

    Medicine: Due to its anti-inflammatory and antioxidant properties, it is investigated for potential therapeutic applications.

    Industry: It is used in the formulation of fragrances, flavors, and cosmetics.

Comparison with Similar Compounds

    Eugenol: A precursor to isoeugenol, known for its strong antimicrobial and antioxidant properties.

    Methyleugenol: A methylated derivative of eugenol with similar biological activities.

    Isoeugenol: The parent compound of isoeugenol acetate, widely used in fragrances and flavors.

Uniqueness of this compound: this compound is unique due to its acetyl group, which enhances its stability and alters its biological activity compared to its parent compound, isoeugenol. This modification can lead to improved antimicrobial and anti-inflammatory properties, making it a valuable compound in various applications .

Properties

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSBVFZKQJGVEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020590
Record name Isoeugenyl acetate, (E)-
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; spicy, clove-like aroma
Record name Isoeugenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble in oil, soluble (in ethanol)
Record name Isoeugenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5912-87-8, 93-29-8
Record name trans-Isoeugenol acetate
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Record name 2-Methoxy-4-prop-1-enylphenyl acetate
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Record name Isoeugenyl acetate, (E)-
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Record name Acetylisoeugenol
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Record name Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate
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Record name Isoeugenyl acetate, (E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate
Source European Chemicals Agency (ECHA)
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Record name 2-methoxy-4-prop-1-enylphenyl acetate
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Record name ISOEUGENYL ACETATE, (E)-
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Record name Isoeugenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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